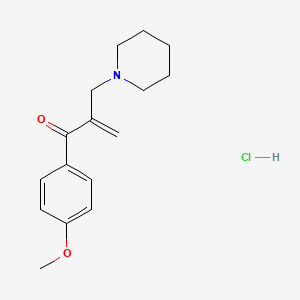
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide to form the intermediate compound.
Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the prop-2-en-1-one moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced forms of the prop-2-en-1-one moiety.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)ethanone
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)but-2-en-1-one
Comparison
Compared to its analogs, 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness can be attributed to differences in molecular interactions and stability.
Properties
CAS No. |
78888-57-0 |
|---|---|
Molecular Formula |
C16H22ClNO2 |
Molecular Weight |
295.80 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-13(12-17-10-4-3-5-11-17)16(18)14-6-8-15(19-2)9-7-14;/h6-9H,1,3-5,10-12H2,2H3;1H |
InChI Key |
HZIZWEAVLGBTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C)CN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


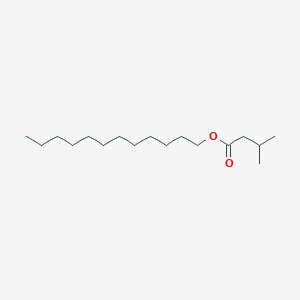

![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
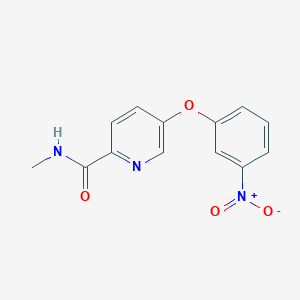

![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)
![Benzeneacetic acid, a-[(ethylamino)carbonyl]-, methylester](/img/structure/B13999141.png)

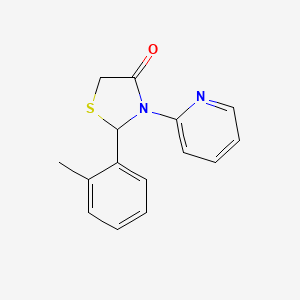
![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

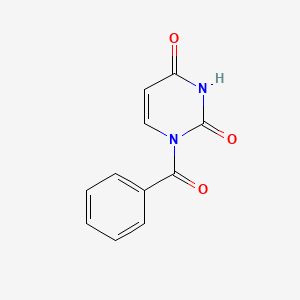
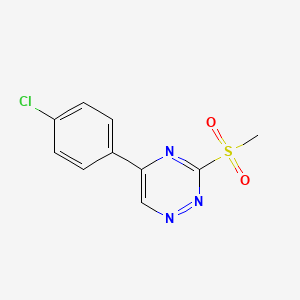
![N-[2-Methyl-5-(trifluoromethyl)phenyl]-N-tert-butyl-hydroxylamine](/img/structure/B13999179.png)
